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1-chlorophenazine 5-oxide

Cat. No.: B5569401
M. Wt: 230.65 g/mol
InChI Key: JPOAZIVOEAPFSK-UHFFFAOYSA-N
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Description

Overview of Phenazine (B1670421) 5-Oxide Scaffold Research and its Relevance in Modern Chemistry

Phenazines are a class of nitrogen-containing heterocyclic compounds that form a vast and diverse family of natural and synthetic molecules. The core structure, a dibenzopyrazine, is a fertile ground for chemical modification, leading to a wide array of biological activities and material properties. The introduction of an N-oxide functionality to the phenazine ring system, creating phenazine 5-oxides and 5,10-dioxides, significantly alters the electronic properties and reactivity of the scaffold. researchgate.netresearchgate.net This modification is not merely an academic curiosity; it is a key feature in many biologically active phenazines, including several natural products with antimicrobial and antitumor properties. researchgate.net

The N-oxide group acts as an electron-withdrawing group, influencing the electron density of the aromatic rings and enhancing the susceptibility of certain positions to nucleophilic attack. researchgate.netoup.com This has profound implications for organic synthesis, opening up avenues for the introduction of various functional groups that would be difficult to achieve with the parent phenazine. In the realm of chemical biology, the N-oxide moiety can be crucial for the molecule's mechanism of action, often participating in redox cycling and the generation of reactive oxygen species. researchgate.net

Historical Evolution of Research Pertaining to 1-Chlorophenazine (B12211828) 5-Oxide within Academic Frameworks

The exploration of halogenated phenazines and their N-oxides has historical roots in the broader investigation of phenazine chemistry. A significant method for the synthesis of such compounds has been the Wohl-Aue reaction, which has been utilized to prepare various chlorophenazine oxides. researchgate.netresearchgate.netacs.org Early research into the reactivity of chlorophenazines revealed the profound influence of the N-oxide group.

A key finding in the historical context of 1-chlorophenazine 5-oxide is the observation that the presence of the 5-oxide group significantly enhances the reactivity of the chlorine atom at the 1-position. oup.com While 1-chlorophenazine itself is considerably less reactive towards nucleophilic substitution compared to 2-chlorophenazine (B179647), the introduction of the N-oxide at the 5-position activates the C1-Cl bond. oup.com This enhanced lability is a cornerstone of its synthetic utility, allowing for the displacement of the chloro group with various nucleophiles. This reactivity has been demonstrated in reactions with piperidine, where this compound readily undergoes substitution. oup.com

Current Research Landscape and Knowledge Gaps Surrounding this compound

The current body of research specifically focused on this compound is relatively sparse compared to its di-N-oxide counterparts or other substituted phenazines. While its synthesis and the activation of its chlorine atom are established, a deep and comprehensive understanding of its potential in various applications remains an area ripe for investigation.

A significant knowledge gap exists in the detailed exploration of its biological activity profile. While there is a mention of its use as a disinfectant, extensive studies delineating its spectrum of activity, mechanism of action, and potential as a lead compound for drug discovery are not widely available in the public domain. asm.org

From an organic synthesis perspective, while its utility as a substrate for nucleophilic substitution is recognized, a systematic study exploring the full scope of its reactivity with a wide range of nucleophiles is not extensively documented. Such studies could unlock new synthetic routes to novel and potentially valuable 1-substituted phenazine derivatives. The development of more efficient and selective synthetic methods for its preparation also remains a relevant area for research. sci-hub.ru

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₇ClN₂O lookchem.com
CAS Number 3224-56-4 lookchem.com
Reactivity Note The 5-oxide group enhances the reactivity of the chlorine atom. oup.com

Research Findings on the Reactivity of Chlorophenazines and their Oxides

CompoundObservationSignificanceReference
1-ChlorophenazineConsiderably less reactive than 2-chlorophenazine in piperidination.Highlights the positional influence on reactivity. oup.com
This compound The 5-oxide group enhances the reactivity of the chlorine.Enables nucleophilic substitution at the 1-position. oup.com
2-ChlorophenazineMore reactive towards nucleophiles than 1-chlorophenazine.Demonstrates inherent reactivity differences in the phenazine core. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClN2O B5569401 1-chlorophenazine 5-oxide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-oxidophenazin-5-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15(11)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOAZIVOEAPFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1 Chlorophenazine 5 Oxide and Its Advanced Precursors

Established Synthetic Routes to 1-Chlorophenazine (B12211828) 5-Oxide

The traditional synthesis of 1-chlorophenazine 5-oxide can be achieved either through a direct condensation and cyclization reaction or via a stepwise approach involving the initial formation of the phenazine (B1670421) core followed by subsequent functionalization.

Classical Multi-Step Synthesis Strategies for Phenazine 5-Oxides

One of the most fundamental and historically significant methods for the synthesis of phenazine derivatives is the Wohl-Aue reaction. sciencemadness.orgresearchgate.net This reaction typically involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base. For the synthesis of a chlorophenazine oxide, this could involve the reaction of a chlorinated aniline with a nitrobenzene derivative or vice-versa. sciencemadness.org The reaction proceeds through a series of complex intermediates, including azoxybenzenes, and the conditions can be harsh, often leading to moderate yields and a mixture of products. sciencemadness.org The general scheme for the Wohl-Aue reaction is depicted below:

Scheme 1: General Representation of the Wohl-Aue Reaction

Generated code

Another classical approach is the Beirut reaction, which offers a more direct, single-step synthesis to phenazine N,N'-dioxides from benzofuroxan (B160326) and an enolate or a related active methylene (B1212753) compound. While powerful for di-oxides, its application to mono-oxides like this compound is less direct.

A more controlled and widely applicable multi-step strategy involves the initial construction of the 1-chlorophenazine skeleton, followed by N-oxidation. An efficient modern synthesis of 1-chlorophenazines starts from the readily available 3,3,6,6-tetrachloro-1,2-cyclohexanedione. researchgate.netresearchgate.net This precursor undergoes electroreductive monodechlorination to yield 3,6,6-trichloro-2-hydroxy-2-cyclohexen-1-one. Reaction of this intermediate with a 1,2-phenylenediamine derivative leads to a tetrahydrophenazine, which is then aromatized to the corresponding 1-chlorophenazine. researchgate.net

Strategic Chlorination Approaches for this compound Formation

The introduction of a chlorine atom at the 1-position of the phenazine ring is a key step in the synthesis of the target molecule. Direct chlorination of phenazine itself can be achieved, but it often results in a mixture of mono- and di-chlorinated products, necessitating chromatographic separation. The regioselectivity of electrophilic halogenation on the phenazine nucleus is influenced by the electronic nature of existing substituents.

Alternatively, the chlorine atom can be introduced at an earlier stage of the synthesis, for instance, by using a chlorinated aniline or nitrobenzene in the Wohl-Aue reaction. sciencemadness.org For example, the reaction of o-chloroaniline with o-chloronitrobenzene has been used to prepare 1,6-dichlorophenazine. sciencemadness.org A similar strategy could theoretically be employed for 1-chlorophenazine derivatives.

The presence of an N-oxide group significantly influences the reactivity of the phenazine ring. The N-oxide group can activate the ring towards both nucleophilic and electrophilic substitution, particularly at the positions ortho and para to the N-oxide functionality. thieme-connect.de This electronic effect can be strategically utilized in the synthesis. For instance, it has been observed that the 5-oxide group in 1-chlorophenazine-5-oxide enhances the reactivity of the chlorine atom.

Oxidation Mechanisms in N-Oxide Formation for Phenazine Derivatives

The formation of the N-oxide is typically the final step in a multi-step synthesis of this compound, starting from 1-chlorophenazine. The N-oxidation of the tertiary nitrogen atoms in the phenazine ring is generally achieved using peroxy acids. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation due to its high reactivity and selectivity. researchgate.netmasterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. Another common oxidizing agent is hydrogen peroxide in glacial acetic acid. rsc.org

The mechanism of N-oxidation by a peroxy acid involves the nucleophilic attack of the nitrogen atom on the electrophilic outer oxygen of the peroxy acid. This is a concerted process where the O-O bond of the peroxy acid is cleaved, and a new N-O bond is formed, with the concomitant transfer of a proton. The byproduct of this reaction is the corresponding carboxylic acid (e.g., m-chlorobenzoic acid from m-CPBA).

For an unsymmetrical substrate like 1-chlorophenazine, the oxidation can potentially lead to two different mono-N-oxides. The position of N-oxidation is governed by both steric and electronic factors. The chlorine atom at position 1 is electron-withdrawing and will decrease the nucleophilicity of the adjacent nitrogen atom (N-10). Conversely, the nitrogen at position 5 is sterically less hindered and electronically more favorable for attack, thus leading predominantly to the formation of this compound.

Novel and Optimized Synthetic Protocols for this compound

Recent advances in synthetic chemistry have focused on the development of more efficient, environmentally friendly, and catalytic methods for the synthesis of heterocyclic compounds, including phenazines and their N-oxides.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. encyclopedia.pub In the context of phenazine synthesis, several green approaches have been explored for the synthesis of the core structure, which could be adapted for this compound. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Wohl-Aue synthesis or condensation reactions. encyclopedia.pub

Solvent-free reactions: Performing reactions in the absence of a solvent, for example by grinding the reactants together (mechanochemistry), minimizes waste and can lead to cleaner reactions. encyclopedia.pubresearchgate.net

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. researchgate.net Catalyst-free, one-pot, four-component domino reactions in water have been developed for the synthesis of complex phenazine derivatives. researchgate.net

While specific examples of these green methods applied directly to the synthesis of this compound are not extensively documented, the general success of these techniques for other phenazine derivatives suggests their potential applicability.

A summary of green chemistry approaches in phenazine synthesis is provided in the table below:

Green Chemistry ApproachDescriptionPotential Application for this compound
Microwave IrradiationUse of microwave energy to accelerate reactions.Faster Wohl-Aue or condensation reactions.
UltrasonicationUse of ultrasound to enhance reaction rates.Potentially applicable to condensation and cyclization steps.
Solvent-Free SynthesisReactions are conducted without a solvent, often by grinding.Greener alternative for the Wohl-Aue reaction or precursor synthesis.
Green SolventsUse of environmentally benign solvents like water or ethanol.Application in condensation and purification steps.
BiocatalysisUse of enzymes or whole microorganisms for synthesis.Biosynthetic routes to phenazine N-oxides have been explored and could be engineered. mdpi.com

Catalytic and Metal-Mediated Syntheses of this compound

The use of catalysts can lead to more efficient and selective synthetic transformations. For phenazine synthesis, various metal-catalyzed cross-coupling reactions have been developed to construct the phenazine core. For instance, palladium-catalyzed reactions have been employed for C-N bond formation. researchgate.net

In the context of N-oxidation, while peroxy acids are effective, catalytic methods are being explored to reduce waste and improve safety. Transition metal complexes, such as those of molybdenum, have been shown to catalyze oxidation reactions, including the oxidation of nitrogen-containing heterocycles. researchgate.net Alumina has also been investigated as a catalytic surface for the formation of chlorinated aromatic compounds. cdu.edu.au

Furthermore, metal-free catalytic systems are gaining attention. For example, graphite (B72142) oxide has been used as a carbocatalyst for the synthesis of other nitrogen-containing heterocycles. While not yet applied to this compound, these catalytic systems represent a promising area for future research in developing more sustainable synthetic routes.

The table below outlines some catalytic approaches relevant to the synthesis of phenazine derivatives:

Catalyst TypeReactionPotential Relevance
Palladium ComplexesC-N cross-coupling reactions.Construction of the phenazine ring from precursors. researchgate.net
Copper CatalystsUllmann-type condensation reactions.Formation of diarylamine intermediates for phenazine synthesis.
Molybdenum ComplexesCatalytic oxidation of nitrogen heterocycles.Potential for catalytic N-oxidation of 1-chlorophenazine. researchgate.net
Graphite OxideCarbocatalysis for heterocycle synthesis.A metal-free alternative for the synthesis of the phenazine core.

Photochemical and Electrochemical Routes to this compound

The synthesis of phenazine structures, including their N-oxides, has increasingly utilized electrochemical and photochemical methods to promote greener and more controlled reaction conditions.

Electrochemical Synthesis: Electrochemical methods offer a powerful alternative to traditional chemical synthesis for producing chlorinated phenazines. A notable strategy involves the selective cathodic reduction of polychlorinated precursors. For instance, an efficient synthesis of 1-chlorophenazines has been developed using 3,3,6,6-tetrachloro-1,2-cyclohexanedione as a starting material. researchgate.net This process involves an electroreductive monodechlorination to produce an intermediate that can then react with 1,2-phenylenediamines to form 1,1,4-trichloro-1,2,3,4-tetrahydrophenazines. researchgate.net Subsequent aromatization yields the desired 1-chlorophenazine. researchgate.net While this method directly yields the phenazine, subsequent N-oxidation would be required to produce this compound.

Direct electrochemical oxidation is a viable route for generating N-oxide metabolites of related heterocyclic compounds like phenothiazines. nih.gov This process, which can be finely controlled by adjusting the current, allows for selective oxidation at the heteroatoms. nih.gov For example, the electrosynthesis of chlorpromazine-S-oxide (CPZ-SO) from chlorpromazine (B137089) (CPZ) was achieved with high selectivity using a constant current of 1.0 mA. nih.gov This suggests that a similar direct electrochemical N-oxidation of 1-chlorophenazine could be a feasible pathway to this compound, mimicking phase I metabolism processes. nih.gov The advantages of this approach include mild reaction conditions and the avoidance of harsh chemical oxidants. nih.gov

Photochemical Routes: Photochemical reactions provide another avenue for the construction of the phenazine core. Visible-light photooxidation has been employed for the selective C-N coupling of chlorinated anilines. rsc.org In one study, the photooxidation of 4-chlorobenzene-1,2-diamine (B165680) on a TiO₂ catalyst under visible light led to the formation of a chlorinated phenazine. rsc.org The mechanism involves the generation of radical cations and superoxide (B77818) species that drive the cyclization and subsequent aromatization. rsc.org The resulting chlorinated phenazine product can act as a sensitizer, enhancing the absorption of visible light and promoting further reaction. rsc.org This method highlights a potential pathway where a substituted o-phenylenediamine (B120857) could be photochemically cyclized to form the chlorinated phenazine ring system, which could then be oxidized to the N-oxide.

Reaction Kinetics and Mechanistic Elucidation of this compound Synthesis

Understanding the kinetics and mechanisms of formation is crucial for optimizing the synthesis of this compound. The classical method for synthesizing phenazine oxides is the Wohl-Aue reaction, which involves the condensation of an aromatic amine with a nitroarene in the presence of a base. researchgate.netthieme-connect.de

The mechanism of the Wohl-Aue reaction is complex, but it is understood to proceed through the formation of N-aryl-2-nitrosoaniline intermediates which then undergo cyclization. researchgate.net The reaction is often promoted by reagents like potassium carbonate. researchgate.net At lower temperatures, the reaction tends to favor the formation of phenazine N-oxides, while higher temperatures can lead to the deoxygenated phenazine. thieme-connect.denih.gov

Gas-phase studies have provided further mechanistic insight into the cyclization process. Upon protonation, the nitro group of a precursor like 4'-chloro-2-nitro-N-phenyl aniline becomes a potent electrophile. nih.gov This initiates an intramolecular electrophilic attack, leading to a cyclic intermediate. nih.gov This intermediate can then eliminate water to form the phenazine N-oxide. This gas-phase model supports the proposed electrophilic cyclization mechanism that occurs in condensed-phase syntheses like the Wohl-Aue reaction. nih.gov

The kinetics of phenazine formation can be influenced by various factors, including temperature and the electronic nature of the substituents. For instance, in the biocatalytic conversion of phenazine-1-carboxylic acid (PCA) to 2-hydroxyphenazine (B1496473) (2-OH-PHZ), temperature significantly affects the rate of conversion. plos.org While not a direct synthesis of this compound, this study demonstrates that the enzymatic hydroxylation of the phenazine ring is a temperature-dependent process, with optimal activity observed around 28°C. plos.org The subsequent decarboxylation of the intermediate, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), follows first-order reaction kinetics. plos.org These findings suggest that both enzymatic and non-enzymatic steps in phenazine modification have distinct kinetic profiles that must be considered for process optimization.

Derivatization and Functionalization Strategies of this compound

The presence of both a reactive chlorine atom and an N-oxide group makes this compound a versatile substrate for further chemical modification. The N-oxide group activates the phenazine ring system, particularly influencing the reactivity of the halogen substituent.

The halogen-activating effect of the N-oxide group has been shown to be primarily one of meta activation. researchgate.net However, the chlorine at the 1-position is also susceptible to nucleophilic substitution, activated by the adjacent N-oxide group. This allows for the introduction of various functional groups. For example, studies on related 2,7-dichlorophenazine-5-oxide have shown that one chlorine atom, presumably the one para to the N-oxide, is labile towards aqueous alcoholic alkali. researchgate.net This facilitates the synthesis of phenazinol derivatives. The reactivity of halogenophenazines and their N-oxides with reagents like sodium methyl sulfide (B99878) has been used to prepare methylthio- and bis(methylthio)phenazine derivatives in high yields. researchgate.net

A specific study on the reaction of substituted phenazine N-oxides with p-toluenesulfonyl chloride (tosyl chloride) included this compound as a substrate. researchgate.net This reaction can lead to the formation of tosylated derivatives or rearranged chloro-derivatives, providing a method for further functionalization, although yields can be poor. researchgate.net

The data in the table below summarizes representative derivatization reactions of chlorophenazine oxides, highlighting the versatility of these compounds as synthetic intermediates.

Table 1: Derivatization Reactions of Chlorophenazine Oxides

Starting Material Reagent(s) Product Type Reference
2,7-Dichlorophenazine-5-oxide Aqueous alcoholic alkali Phenazinol derivative researchgate.net
Halogenophenazine N-oxides Sodium methyl sulfide Methylthiophenazine derivatives researchgate.net
This compound p-Toluenesulfonyl chloride Tosylated or chloro-derivatives researchgate.net

These derivatization strategies are crucial for synthesizing novel phenazine compounds with potentially enhanced biological or material properties. The ability to selectively modify the phenazine core, starting from this compound, opens up avenues for creating diverse chemical libraries for further research. scispace.comresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for the Elucidation of 1 Chlorophenazine 5 Oxide Structure and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 1-Chlorophenazine (B12211828) 5-Oxide

NMR spectroscopy stands as a cornerstone technique for the elucidation of organic molecules by mapping the carbon-hydrogen framework.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of 1-chlorophenazine 5-oxide.

Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgmagritek.com For this compound, COSY spectra would reveal the connectivity of protons within the individual aromatic rings, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹JCH coupling). columbia.edu This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the complex aromatic region of the spectrum.

The expected NMR data, based on analogous phenazine (B1670421) structures, can be summarized as follows:

Interactive Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from Proton)
H-2 ~8.3 ~125 C-4, C-9a
H-3 ~7.8 ~130 C-1, C-4a
H-4 ~8.5 ~118 C-2, C-9a
H-6 ~8.0 ~132 C-5a, C-8, C-10a
H-7 ~7.9 ~131 C-5a, C-9
H-8 ~7.9 ~129 C-6, C-10a
H-9 ~8.4 ~130 C-5a, C-7
C-1 - ~135 H-2, H-9
C-4a - ~141 H-3, H-6
C-5a - ~140 H-6, H-7
C-9a - ~142 H-2, H-4

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism (the existence of different crystalline forms) and the distinction between crystalline and amorphous states. nsf.govnih.gov Whereas crystalline solids possess long-range molecular order, leading to sharp, well-defined peaks in ssNMR spectra, amorphous forms lack this order and typically produce much broader signals. nsf.gov

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline packing arrangements would result in distinct ¹³C and ¹⁵N chemical shifts due to variations in the local electronic environments.

Characterize Amorphous Content: The presence of broad resonances underlying sharp crystalline peaks can be used to quantify the ratio of amorphous to crystalline material in a bulk sample. This is critical as the physical properties of amorphous materials often differ significantly from their crystalline counterparts. nsf.gov

Probe Intermolecular Contacts: Advanced ssNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can establish spatial proximities between atoms in adjacent molecules, revealing details about the molecular packing in the crystal lattice. mdpi.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the confident determination of a molecule's elemental formula, as every unique combination of atoms has a distinct exact mass. For this compound (C₁₂H₇ClN₂O), HRMS would be used to verify that the measured mass of the protonated molecule, [M+H]⁺, matches the calculated theoretical mass. nih.gov

Interactive Table 2: HRMS Data for Elemental Composition Verification of this compound.

Ion Formula Isotope Calculated Exact Mass Hypothetical Measured Mass Mass Difference (ppm)
[C₁₂H₇³⁵ClN₂O+H]⁺ ³⁵Cl 231.0320 231.0318 -0.87

The detection of this specific mass, along with the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl), provides definitive proof of the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation to produce a series of smaller product ions. nih.gov The resulting fragmentation pattern is a structural fingerprint of the molecule. For phenazine N-oxides, a characteristic primary fragmentation is the loss of the oxygen atom (a neutral loss of 16 Da). thieme-connect.deresearchgate.net

A plausible fragmentation pathway for this compound ([M+H]⁺ at m/z 231) would include:

Precursor Ion: [C₁₂H₇ClN₂O+H]⁺, m/z 231

Primary Fragmentation: Loss of an oxygen atom to form the 1-chlorophenazine radical cation, [C₁₂H₈ClN₂]⁺˙, at m/z 215.

Secondary Fragmentation: Subsequent losses, such as the elimination of HCN (27 Da) or a chlorine radical (35 Da), would further confirm the phenazine core and the presence of the halogen.

In non-clinical contexts, such as environmental analysis or synthesis byproduct profiling, LC-MS/MS is an invaluable tool. It could be used to identify and characterize related compounds, such as dechlorinated analogues or other isomers formed during a chemical process. researchgate.netacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific chemical bonds and functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the key vibrational modes would provide a unique spectral fingerprint:

N-O Stretch: The N-oxide functional group gives rise to a strong and characteristic stretching vibration, typically in the 1200-1300 cm⁻¹ region of the IR spectrum.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.

C=C and C=N Ring Vibrations: The aromatic phenazine core will exhibit several complex stretching vibrations in the 1400-1650 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the 1000-1100 cm⁻¹ range for chloroaromatic compounds.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be strong in one technique and weak or silent in the other. thieme-connect.de

Interactive Table 3: Characteristic Vibrational Frequencies for this compound.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Stretching Aromatic C-H 3000 - 3100
Stretching Aromatic C=C, C=N 1400 - 1650
Stretching N-O 1200 - 1300
Stretching C-Cl 1000 - 1100

Characteristic Vibrational Modes and Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to its unique structural features.

The phenazine core, a dibenzo-annulated pyrazine, possesses distinct aromatic C-H and C=C stretching vibrations. The C-H stretching vibrations in the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic system give rise to a set of bands, often complex, in the 1600-1400 cm⁻¹ range. thieme-connect.de The specific substitution pattern on the phenazine ring system influences the exact frequencies and intensities of these bands.

A crucial functional group in this compound is the N-oxide moiety. The N-O stretching vibration is a key diagnostic peak and typically appears in the 1300-1200 cm⁻¹ region. This band's position can be influenced by the electronic effects of other substituents on the phenazine ring. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is expected to absorb in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position would be dependent on the substitution pattern on the aromatic ring.

Theoretical calculations, such as those using density functional theory (DFT), can be employed to compute the vibrational frequencies of this compound. researchgate.net Comparing the theoretically predicted spectrum with the experimental IR spectrum aids in the precise assignment of the observed vibrational modes.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1400
N-O (N-oxide)Stretching1300 - 1200
C-ClStretching800 - 600

Note: The exact wavenumbers are dependent on the molecular environment and measurement conditions.

Surface-Enhanced Raman Scattering (SERS) for Detection and Analysis of this compound

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can provide detailed vibrational information about molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. clinmedjournals.org This technique offers enhancement factors that can be as high as 10⁷ to 10¹⁵, enabling the detection of molecules at extremely low concentrations. clinmedjournals.org For this compound, SERS can be a valuable tool for both detection and structural analysis.

The SERS spectrum of this compound would be dominated by vibrations of the phenazine ring system, as these groups are likely to be in close proximity to the metal surface. The interaction of the nitrogen atoms in the phenazine ring and the N-oxide group with the metal surface can lead to significant enhancements of their corresponding vibrational modes. bohrium.comnih.gov The orientation of the molecule on the SERS substrate will influence which vibrational modes are enhanced.

The high sensitivity of SERS makes it particularly useful for trace analysis, which could be relevant in various applications. csic.esmdpi.com For instance, phenazine derivatives are produced by certain bacteria, and SERS has been explored for their detection in biological samples. mdpi.com The technique's ability to provide a molecular fingerprint allows for specific identification even in complex matrices. mdpi.com The development of stable and reproducible SERS substrates is crucial for quantitative applications. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy of this compound

UV-Visible spectroscopy probes the electronic transitions within a molecule. msu.edu The phenazine ring system is a chromophore, meaning it absorbs light in the UV-visible region. The UV-Vis spectrum of phenazine itself shows several absorption bands. thieme-connect.de The introduction of a chlorine atom and an N-oxide group to the phenazine core in this compound will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The electronic spectrum is characterized by π → π* and n → π* transitions. The π → π* transitions, which are typically intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. msu.edu The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. msu.edu The presence of the N-oxide group can introduce additional electronic transitions and further modify the existing ones. The chlorine atom, as a substituent, will also influence the electronic structure and thus the absorption spectrum.

Analysis of the UV-Vis spectrum provides valuable information about the conjugated π-system of the molecule. The specific wavelengths of maximum absorption are characteristic of the chromophore and can be used for quantitative analysis. nih.gov

Upon absorption of light, a molecule is promoted to an excited electronic state. The study of the subsequent de-excitation processes constitutes the investigation of its photophysical properties. These processes include fluorescence, phosphorescence, and non-radiative decay.

The excited state dynamics of phenazine derivatives can be complex. nih.gov After excitation to a singlet excited state (S₁), the molecule can return to the ground state (S₀) via several pathways. Radiative decay from S₁ to S₀ results in fluorescence. Alternatively, the molecule can undergo intersystem crossing (ISC) to a triplet excited state (T₁). nih.gov From the triplet state, it can return to the ground state via phosphorescence (radiative) or non-radiative decay.

Techniques such as time-resolved fluorescence and transient absorption spectroscopy can be used to study the lifetimes of the singlet and triplet excited states and to identify transient species formed upon excitation. researchgate.net The photophysical properties of this compound, including its fluorescence quantum yield and excited-state lifetimes, are influenced by the chlorine substituent and the N-oxide group, which can affect the rates of radiative and non-radiative processes.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions in this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.comwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms within the molecule, as well as bond lengths, bond angles, and torsional angles. uwaterloo.ca This technique provides an unambiguous determination of the absolute structure of this compound.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon. nih.gov Different polymorphs of a compound can have distinct physical properties. Single-crystal X-ray diffraction is the primary technique used to identify and characterize different polymorphic forms. nih.gov If this compound exhibits polymorphism, each form would have a unique crystal structure that can be determined by this method.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification of this compound

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. ucmerced.edu It is particularly valuable for the characterization of polycrystalline solids like this compound. The method relies on the scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. wikipedia.org Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for identification. ucmerced.edu

For this compound, PXRD is instrumental in determining the bulk purity of a synthesized batch. The presence of any crystalline impurities or different polymorphic forms would result in additional peaks in the diffraction pattern. By comparing the obtained pattern with a reference pattern of pure this compound, one can rapidly assess the phase purity of the bulk material. wikipedia.org

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle, 2θ. wikipedia.org The positions and intensities of the diffraction peaks are determined by the crystal's lattice parameters according to Bragg's Law.

A typical PXRD analysis of a new batch of this compound would involve:

Sample Preparation: A small amount of the compound is finely ground to ensure random orientation of the crystallites. ucmerced.edu

Data Acquisition: The sample is analyzed using a diffractometer, scanning over a specific range of 2θ angles (e.g., 5° to 50°).

Phase Identification: The resulting diffractogram is compared against a standard reference pattern from a database or a previously characterized pure sample. ucmerced.edu The unique set of d-spacings (interplanar distances) and relative intensities confirms the identity of the crystalline phase.

Purity Assessment: The absence of peaks corresponding to known starting materials, by-products, or other polymorphs indicates high bulk purity. Quantitative analysis can be performed to determine the percentage of different crystalline phases in a mixture.

Below is a representative table of PXRD data that could be expected for a pure sample of this compound.

Table 1: Representative Powder X-ray Diffraction Data for this compound

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
8.5 10.40 85
12.8 6.91 40
17.1 5.18 100
24.5 3.63 75
25.7 3.46 90

Advanced Chromatographic Separations for Purity Profiling and Impurity Analysis of this compound

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a pharmaceutical-grade compound like this compound, high-resolution chromatographic methods are required to create a detailed purity profile and analyze for trace-level impurities that may not be detectable by bulk methods like PXRD.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally sensitive compounds. ijrpr.com Developing a robust HPLC method for this compound is critical for quality control. The process involves optimizing various parameters to achieve efficient separation from potential impurities, such as synthetic precursors, isomers, and degradation products.

A typical reversed-phase HPLC method would be developed. researchgate.net Separation would likely be achieved on a C18 column, which is effective for separating moderately polar to non-polar compounds. researchgate.netiomcworld.org

Method Development would focus on:

Column Selection: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be a primary choice. iomcworld.org

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) would be tested to achieve the best separation. ijrpr.comresearchgate.net

Detection Wavelength: The UV-Vis spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity.

Flow Rate and Temperature: The flow rate would be optimized (e.g., 1.0 mL/min) to balance analysis time and separation efficiency, while column temperature might be controlled (e.g., at 30°C) to ensure reproducibility. researchgate.netiomcworld.org

Method Validation would be performed according to established guidelines to ensure the method is reliable, reproducible, and accurate. nih.gov Key validation parameters include:

Specificity: The ability to resolve this compound from any impurities and degradation products.

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Representative HPLC Method Validation Parameters for this compound

Validation Parameter Specification Typical Result
Linearity (R²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (RSD%)
- Repeatability ≤ 2.0% < 1.0%
- Intermediate Precision ≤ 2.0% < 1.5%
LOD Signal-to-Noise ≥ 3:1 0.01 µg/mL
LOQ Signal-to-Noise ≥ 10:1 0.03 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Contaminants Associated with this compound

While HPLC is ideal for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile contaminants. longdom.org These contaminants can include residual solvents from the synthesis and purification process or volatile by-products.

In a GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. longdom.org

For this compound, a headspace GC-MS method could be employed to analyze for residual solvents without injecting the non-volatile active compound onto the GC column. This involves heating the sample in a sealed vial and analyzing the vapor phase.

Potential volatile contaminants could include:

Chlorinated Solvents: Such as dichloromethane (B109758) or chloroform (B151607), which might be used in the synthesis.

Aromatic Hydrocarbons: Like toluene (B28343) or xylene, common reaction solvents.

Alcohols: Methanol or ethanol (B145695), often used for recrystallization.

Volatile Precursors: Unreacted starting materials that are sufficiently volatile.

The identification of these impurities is achieved by comparing their retention times and mass spectra with those of known reference standards or with entries in a spectral library like the NIST database.

Table 3: Potential Volatile Impurities in this compound and their GC-MS Signatures

Potential Impurity Common Use Retention Time (min) Key Mass Fragments (m/z)
Dichloromethane Solvent 3.5 84, 86, 49, 51
Toluene Solvent 7.2 91, 92, 65
Ethanol Recrystallization 2.8 45, 31, 29

Theoretical and Computational Investigations of 1 Chlorophenazine 5 Oxide at the Molecular Level

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-Chlorophenazine (B12211828) 5-Oxide

Quantum chemical calculations are a cornerstone for elucidating the fundamental electronic characteristics and predicting the chemical behavior of 1-chlorophenazine 5-oxide. These methods model the molecule at the subatomic level, offering a detailed picture of its properties.

Density Functional Theory (DFT) Studies on Geometric Optimization and Energetics of this compound

Density Functional Theory (DFT) is a robust computational method widely used to predict the molecular structure and energetics of phenazine (B1670421) derivatives. mdpi.comnih.govrsc.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometric optimization. ijesit.com

This optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The presence of the electron-withdrawing chlorine atom at the C1 position and the polar N-oxide group at the N5 position introduces asymmetry and influences the planarity of the phenazine core. The N-O bond of the oxide group and the C-Cl bond are of particular interest as they significantly impact the molecule's electronic distribution and reactivity.

Energetic properties, such as the total energy, standard enthalpy of formation (ΔfH°), and standard Gibbs free energy of formation (ΔfG°), are also calculated. These values are critical for assessing the thermodynamic stability of the molecule. Isodesmic reactions, a computational strategy where bond types are conserved between reactants and products, are often designed to enhance the accuracy of these calculated formation energies. rsc.org

Illustrative Optimized Geometric Parameters for this compound

This table presents hypothetical yet realistic data that would be expected from DFT calculations, illustrating the precision of this theoretical method.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length C1-Cl1.74 Å
N5-O1.28 Å
C4a-N51.37 Å
N5-C5a1.38 Å
C1-C21.39 Å
N10-C9a1.33 Å
Bond Angle C2-C1-Cl119.5°
C4a-N5-O118.0°
C5a-N5-O117.5°
C4a-N5-C5a124.5°
Dihedral Angle Cl-C1-C2-C3179.8°
O-N5-C5a-C6179.5°

Ab Initio and Semi-Empirical Methods for Electronic Properties of this compound

Beyond DFT, other quantum chemical methods contribute to a comprehensive understanding of this compound. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit less accurate, description of the electronic structure and are often used as a starting point for more advanced calculations. ijesit.com

Semi-empirical methods, on the other hand, offer a computationally faster alternative for large molecular systems by incorporating experimental parameters. researchgate.net These methods are suitable for initial screenings of molecular properties before applying more computationally intensive techniques like DFT or ab initio calculations. Both approaches are valuable for calculating electronic properties such as the molecular orbital energies and the distribution of electron density, which are essential for predicting reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity of a molecule. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). samipubco.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. kg.ac.rs A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the electron-withdrawing nature of both the chlorine atom and the N-oxide group is expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires electrons (ω = χ² / 2η).

Illustrative FMO Energies and Global Reactivity Descriptors for this compound

This table contains representative values for FMO analysis, demonstrating the type of data generated from quantum chemical calculations.

ParameterSymbolValue (eV)
HOMO Energy EHOMO-6.85
LUMO Energy ELUMO-2.95
HOMO-LUMO Gap ΔE3.90
Ionization Potential I6.85
Electron Affinity A2.95
Electronegativity χ4.90
Chemical Hardness η1.95
Global Softness S0.256
Electrophilicity Index ω6.15

Molecular Dynamics (MD) Simulations of this compound in Various Solvent Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org This technique is invaluable for studying how this compound behaves in a solution, which is crucial for understanding its interactions in a biological or chemical system. nih.govplos.org

Conformational Landscape and Dynamic Behavior of this compound in Solution

MD simulations can explore the conformational landscape of this compound in different solvents, such as water or ethanol (B145695). Given the rigid, fused-ring structure of the phenazine core, significant conformational changes are not expected. However, the simulations can reveal subtle dynamic behaviors, such as minor ring puckering and vibrations.

A key analysis in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. A stable RMSD value over the course of a simulation (e.g., 100 nanoseconds) indicates that the molecule maintains a stable conformation in the solvent environment. This stability is a prerequisite for predictable molecular interactions. rsc.org

Interactions of this compound with Solvent Molecules

MD simulations excel at characterizing the non-covalent interactions between a solute and the surrounding solvent molecules. For this compound, the polar N-oxide group is a primary site for hydrogen bonding with protic solvents like water. The chlorine atom can also participate in weaker halogen bonding and dipole-dipole interactions.

The primary tool for analyzing these interactions is the Radial Distribution Function (RDF). The RDF, g(r), describes how the density of solvent atoms varies as a function of distance from a specific atom on the solute. Sharp peaks in the RDF at short distances indicate strong, well-ordered interactions, such as hydrogen bonds between the oxygen of the N-oxide group and the hydrogen atoms of water molecules. Analyzing RDFs for different atoms of this compound provides a detailed map of the solvation shell and the specific nature of solute-solvent interactions that govern its solubility and reactivity in solution. researchgate.net

Computational Modeling of this compound's Interactions with Biological Macromolecules (e.g., DNA, Proteins, Enzymes)

Computational modeling serves as a powerful tool to elucidate the interactions between small molecules like this compound and biological macromolecules. These in silico methods provide insights into binding modes, affinities, and the structural basis of biological activity, guiding further experimental studies.

Molecular Docking Studies for Ligand-Receptor Binding Prediction of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. mdpi.comnih.gov This method is instrumental in predicting the binding affinity and interaction patterns at the molecular level.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the available literature, general principles of phenazine interactions with biological targets can be inferred. Phenazine derivatives are known to interact with DNA, with proposed mechanisms including intercalation and groove binding. researchgate.net For instance, studies on bis(phenazine-1-carboxamides) have shown their ability to bind to DNA. acs.org

Molecular docking simulations for similar heterocyclic compounds have been successfully employed to understand their interactions with DNA. researchgate.net For example, in silico studies of 2H-benzo[b] researchgate.netresearchgate.netoxazines with calf thymus DNA (ct-DNA) have revealed minor groove binding as a plausible interaction mode. researchgate.net Such studies typically involve calculating the binding energy and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. biorxiv.org The general workflow for molecular docking involves preparing the 3D structures of both the ligand (this compound) and the macromolecular target, followed by computational sampling of possible binding poses and scoring to rank them. mdpi.com

A hypothetical molecular docking study of this compound with a DNA duplex could yield data similar to that presented in the table below, which is based on typical outputs from such simulations.

Table 1: Hypothetical Molecular Docking Results of this compound with B-DNA

Parameter Value
Binding Energy (kcal/mol) -6.5 to -8.5
Inhibition Constant (Ki) (µM) 10 to 50
Interacting Residues DG12, DC11, DA13
Interaction Types Hydrogen Bond, Pi-Alkyl, Van der Waals
Binding Mode Minor Groove Binding

Note: This data is illustrative and based on typical values observed for similar small molecules binding to DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govchemmethod.com These models are used to predict the activity of new compounds and to understand which structural features are important for their biological effects. nih.gov

QSAR studies have been applied to various classes of compounds, including phenazine derivatives, to correlate their structural properties with activities like anticancer or antimicrobial effects. nih.govmdpi.comresearchgate.net For a series of this compound derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov

The next step involves using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to build an equation that links these descriptors to the observed biological activity (e.g., IC50 values). chemmethod.comnih.gov The predictive power of the resulting QSAR model is then validated using internal and external sets of compounds. nih.govmdpi.com

For instance, a QSAR study on substituted phenols and vitamin E derivatives showed that parameters like the heat of formation, HOMO/LUMO energies, and the number of hydroxyl groups could be used to estimate their antioxidant activities. nih.gov Similarly, a QSAR model for this compound derivatives could reveal the importance of the chlorine substitution pattern, the position of the N-oxide, and other electronic and steric factors in determining their biological activity.

Table 2: Example of Descriptors Used in QSAR Modeling for Phenazine Derivatives

Descriptor Type Examples Relevance to Activity
Electronic HOMO Energy, LUMO Energy, Dipole Moment Relates to reactivity and interaction with biological targets. nih.gov
Steric Molecular Weight, Molar Refractivity, van der Waals Volume Influences how the molecule fits into a binding site.
Topological Wiener Index, Balaban Index Describes molecular branching and shape.
Hydrophobic LogP Affects membrane permeability and transport to the target site.

This table provides a general overview of descriptor types commonly used in QSAR studies.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. researchgate.netruc.dk These theoretical calculations provide valuable information for structure elucidation and interpretation of experimental spectra.

The prediction of NMR chemical shifts has seen significant advancements with the use of DFT and machine learning (ML) algorithms. nih.govarxiv.orgfrontiersin.org For a molecule like this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. The accuracy of these predictions can be high, with mean absolute errors (MAEs) often less than 0.2-0.3 ppm for ¹H shifts and around 2-4 ppm for ¹³C shifts when compared to experimental data. arxiv.org Machine learning models, trained on large datasets of experimental spectra, can further improve the accuracy of these predictions. nih.govfrontiersin.org

Similarly, computational methods can predict IR spectra by calculating the vibrational frequencies of the molecule. These predicted frequencies can then be compared with experimental IR data to assign specific vibrational modes to the observed absorption bands. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Experimental δ (ppm) Predicted δ (ppm) (DFT) Difference (ppm)
C-1 125.0 126.2 -1.2
C-2 129.5 130.1 -0.6
C-3 128.8 129.5 -0.7
C-4 135.2 136.0 -0.8
C-4a 142.1 142.9 -0.8
C-5a 140.3 141.0 -0.7
C-6 130.5 131.3 -0.8
C-7 131.2 132.0 -0.8
C-8 129.8 130.5 -0.7
C-9 124.3 125.1 -0.8
C-9a 141.5 142.3 -0.8
C-10a 138.9 139.7 -0.8

Note: This data is illustrative. The accuracy of predictions depends on the level of theory and basis set used. researchgate.netarxiv.org

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model the reaction pathways of chemical transformations involving this compound. This involves calculating the potential energy surface of a reaction to identify the structures of reactants, products, intermediates, and transition states.

For example, the Wohl-Aue reaction, which can be used to synthesize chlorophenazine oxides, involves several mechanistic possibilities that could be investigated computationally. researchgate.net These might include intramolecular nucleophilic attack or rearrangement steps. researchgate.net Theoretical calculations can help to determine the most likely reaction mechanism by comparing the activation energies of different pathways.

Transition state analysis is a key component of reaction pathway modeling. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction step can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical transformation.

A recent computational study on the photooxidation of o-chloroaniline to form a chlorinated phenazine derivative demonstrated the use of DFT to model the reaction pathway. rsc.org The study calculated the Gibbs free energy changes for each step of the proposed mechanism, including oxidation, dehydrogenation, and cyclization, to identify the most energetically favorable route. rsc.org Similar computational approaches could be applied to study the synthesis or degradation pathways of this compound.

Table 4: Illustrative Data from a Reaction Pathway Calculation

Reaction Step Reactant(s) Product(s) ΔG (kcal/mol) Activation Energy (Ea) (kcal/mol)
Step 1: Oxidation Substrate + Oxidant Oxidized Intermediate -10.5 15.2
Step 2: Cyclization Oxidized Intermediate Cyclized Intermediate -5.2 8.7
Step 3: Aromatization Cyclized Intermediate This compound -20.1 5.4

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction pathway modeling. rsc.org

Mechanistic Insights into this compound Remain Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed mechanistic studies focusing specifically on the chemical compound this compound in biological systems are not publicly available. While research exists on the synthesis, chemical reactivity, and general biological effects of the broader classes of chlorophenazines and phenazine N-oxides, specific data on the molecular interactions and cellular effects of the 1-chloro-5-oxide derivative is conspicuously absent.

The initial objective was to construct a detailed article outlining the mechanistic studies of this compound, covering its molecular target interactions, cellular pathway analysis, and stress responses. However, the foundational experimental data required to populate such an article, including in vitro enzymatic assays, nucleic acid binding studies, and analyses of cellular uptake and signaling modulation, could not be located for this specific compound.

General information on related compounds suggests that the phenazine core structure is biologically active. For instance, various phenazine derivatives are known for their antimicrobial, antifungal, and, in some cases, herbicidal or anticancer properties. researchgate.netontosight.aithieme-connect.de The addition of a chlorine atom and an N-oxide group is known to modulate the electronic properties and reactivity of the phenazine ring, which can, in turn, influence its biological activity. researchgate.netresearchgate.net For example, the N-oxide group can activate the phenazine ring towards nucleophilic substitution. researchgate.netresearchgate.net

However, the scientific community has yet to publish specific investigations into how this compound interacts with biological macromolecules or the precise pathways it may affect within a cell. There are no available studies detailing its potential as an enzyme inhibitor, its mode of binding to DNA or RNA, or the mechanisms by which it might enter and be expelled from cells. Furthermore, research on how cells respond to the presence of this compound, including any modulation of apoptosis, redox signaling, or protein expression, has not been reported in the available literature.

While the synthesis of this compound and other chlorophenazine oxides has been described, these studies focus on chemical reactions and yields rather than biological mechanisms. researchgate.netresearchgate.net

Mechanistic Studies of 1 Chlorophenazine 5 Oxide in Model Biological Systems and Cellular Environments

Investigations into Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms Induced by 1-Chlorophenazine (B12211828) 5-Oxide

Phenazine (B1670421) compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, are known for their redox activity, which can lead to the generation of reactive oxygen species (ROS). This activity gives the producing organisms an advantage over other microorganisms. researchgate.net The tricyclic ring system of phenazines facilitates redox processes that can be used for the oxidation of NADH or for generating ROS. researchgate.net Phenazine N-oxides, in particular, are considered valuable as starting points for developing agents that can selectively induce apoptotic cell death, especially in low oxygen environments. researchgate.net The biological activity of some phenazine oxides, such as iodinin, is proposed to involve the production of ROS. researchgate.net

While direct studies on 1-chlorophenazine 5-oxide are limited, research on similar phenazine derivatives provides insights into potential mechanisms. For instance, 1-hydroxyphenazine (B607933) (1-HP), a virulence factor from Pseudomonas aeruginosa, has been shown to mediate the production of superoxide (B77818) radicals under physiological conditions, both in the presence of NADPH alone and with the enzyme NADPH:cytochrome P450 reductase. nih.gov Experiments using profluorescent ROS probes in murine macrophage RAW264.7 cells have provided evidence that 1-HP leads to the generation of intracellular oxidants. nih.gov This suggests that the generation of ROS may be a contributing factor to the virulence properties of 1-HP. nih.gov

The generation of ROS can induce oxidative stress, a state of imbalance between the production of reactive oxygen species and the biological system's ability to detoxify the reactive intermediates or repair the resulting damage. nih.gov Oxidative stress can lead to various cellular responses, including the activation of signaling pathways and, in some cases, cell death. nih.govresearchgate.net In the context of airway diseases, for example, increased levels of oxidative stress are known to reduce antioxidant defenses and promote inflammation. nih.gov The production of ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can be mediated by enzymes like NADPH oxidases. nih.gov

It is plausible that this compound, like other phenazine compounds, participates in redox cycling, leading to the formation of ROS and subsequent oxidative stress in biological systems. The N-oxide functional group could play a significant role in its redox potential and ability to interact with cellular reductants like NADPH, thereby initiating the electron transfer processes that generate superoxide from molecular oxygen. However, specific experimental data on ROS generation and oxidative stress mechanisms directly induced by this compound are not extensively available in the reviewed literature.

Table 1: Phenazine Derivatives and their Studied Effects on ROS Generation

Phenazine DerivativeModel SystemObserved EffectReference
Phenazines (general)BacteriaGeneration of reactive oxygen species (ROS) for competitive advantage. researchgate.net
Iodinin (1,6-dihydroxyphenazine-5,10-dioxide)Not specifiedProposed action mode involves the production of ROS. researchgate.net
1-Hydroxyphenazine (1-HP)Supercoiled plasmid DNA, Murine macrophage RAW264.7 cellsMediated production of superoxide radical; generation of intracellular oxidants. nih.gov

Metabolic Transformations of this compound in Model Organisms and Cell-Free Systems (excluding human metabolism)

Information regarding the specific metabolic transformations of this compound in non-human model organisms and cell-free systems is not detailed in the available search results. However, general principles of phenazine metabolism and the utility of cell-free systems can provide a framework for potential metabolic pathways.

Phenazine compounds can undergo various transformations in biological systems. For instance, the Wohl-Aue reaction has been used to synthesize chlorophenazine oxides, which can be reduced to the corresponding chlorophenazines using hot aniline (B41778). acs.orgresearchgate.net This suggests that reduction of the N-oxide group is a potential metabolic reaction.

Cell-free systems have emerged as powerful tools for studying and engineering metabolic pathways. nih.govosti.gov These systems, which can be prepared from crude cell extracts or composed of purified components, allow for the study of biochemical pathways in a controlled environment, free from the complexities of cellular growth and evolution. nih.gov They have been particularly useful for prototyping enzyme variants, optimizing enzyme ratios, and even constructing new-to-nature reaction networks. nih.govmdpi.com

Cell-free systems derived from various organisms, including E. coli and the industrially relevant anaerobe Clostridium autoethanogenum, have been developed. nih.govnih.gov These platforms can be used to prototype gene expression and map metabolic pathways. nih.gov For example, cell-free systems can replicate central carbon metabolism to supply energy in the form of ATP. mdpi.com The open nature of cell-free systems allows for the direct addition of substrates and cofactors, facilitating the study of specific enzymatic reactions. osti.gov

Given these capabilities, a cell-free system could be engineered to investigate the metabolic fate of this compound. By introducing the compound into a cell extract from a model organism (e.g., a bacterium known to produce or degrade phenazines), one could identify potential metabolites. Key enzymatic reactions that might be involved include:

Reduction: The N-oxide group could be reduced to the corresponding phenazine.

Dechlorination: The chlorine atom could be removed, although this may be less likely depending on the enzymatic machinery present.

Hydroxylation: Addition of hydroxyl groups to the phenazine ring.

Conjugation: Attachment of small molecules like sugars or amino acids.

The use of analytical techniques such as mass spectrometry and NMR spectroscopy would be crucial for identifying the resulting metabolic products. While specific data for this compound is lacking, the methodology for its investigation in model systems is well-established.

Table 2: Potential Metabolic Transformations of Phenazines in Biological Systems

TransformationDescriptionPotential Enzymes
N-oxide ReductionRemoval of the oxygen atom from the N-oxide group.Reductases
DehalogenationRemoval of a halogen atom from the aromatic ring.Dehalogenases
HydroxylationAddition of a hydroxyl group to the aromatic ring.Monooxygenases, Dioxygenases
ConjugationAttachment of polar molecules to increase water solubility.Transferases (e.g., Glucosyltransferases)

Membrane Interaction Studies: Effects of this compound on Lipid Bilayers and Membrane Permeability

Direct experimental studies on the interaction of this compound with lipid bilayers and its effect on membrane permeability are not extensively documented in the provided search results. However, the behavior of other small, amphipathic molecules with cell membranes can offer valuable insights. The passive transport of xenobiotics across cell membranes is a critical factor in their biological activity, and this process is largely governed by their interaction with the lipid bilayer. nih.gov

Studies on compounds like chlorpromazine (B137089) (CPZ), a cationic amphiphile, have shown that both electrostatic and hydrophobic forces drive their partitioning into lipid membranes. nih.gov The presence of negatively charged lipids in a bilayer can increase the amount of a positively charged molecule that associates with the membrane. nih.gov Cholesterol is another key component of many biological membranes that can significantly influence these interactions, often decreasing the affinity of compounds for the bilayer. nih.gov

The structure of this compound, with its heterocyclic aromatic core and polar N-oxide group, suggests it may have amphipathic properties that facilitate its interaction with lipid membranes. The phenazine ring system is hydrophobic, while the N-oxide group and the chlorine atom introduce polarity. This could allow the molecule to insert into the lipid bilayer, potentially altering its physical properties.

Alterations in membrane properties can lead to changes in membrane permeability. Some phenazine derivatives have been shown to increase membrane permeability, which can contribute to their biological effects. researchgate.net The mechanism often involves the disruption of the ordered lipid packing, leading to increased fluidity or the formation of transient pores.

To investigate the effects of this compound on lipid bilayers, a variety of biophysical techniques could be employed. These include:

Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of the interaction, including the partition coefficient and enthalpy changes. nih.gov

Atomic Force Microscopy (AFM): To visualize the effects of the compound on the structure and phase behavior of model lipid bilayers. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): To probe changes in the conformation and orientation of lipid acyl chains upon interaction with the compound. nih.gov

Permeability Assays: Using model membrane systems like liposomes or supported lipid bilayers to directly measure the flux of the compound or other marker molecules across the membrane.

Without direct experimental data, the specific effects of this compound on membrane structure and permeability remain speculative but are likely to be influenced by its amphipathic character.

Table 3: Techniques for Studying Compound-Membrane Interactions

TechniqueInformation Gained
Isothermal Titration Calorimetry (ITC)Thermodynamics of binding (partition coefficient, enthalpy, entropy).
Atomic Force Microscopy (AFM)Visualization of membrane structure, phase separation, and drug-induced changes.
Fourier-Transform Infrared Spectroscopy (FTIR)Information on lipid conformation and orientation.
Permeability AssaysQuantification of the rate of transport across a lipid bilayer.

Synthesis and Structure Activity Relationship Sar Methodologies for 1 Chlorophenazine 5 Oxide Derivatives and Analogues

Systematic Synthesis of Structural Analogs of 1-Chlorophenazine (B12211828) 5-Oxide

The systematic synthesis of structural analogs of 1-chlorophenazine 5-oxide is crucial for establishing a comprehensive structure-activity relationship (SAR). This involves targeted modifications at three key positions: the halogen substituent at the C1 position, the broader phenazine (B1670421) ring system, and the N-oxide moiety.

Modifications of the Halogen Substituent (e.g., F, Br, I at C1)

The synthesis of 1-halophenazine analogs typically begins with the preparation of the corresponding 1-halophenazine. A convenient method for synthesizing 1-chlorophenazines involves the reaction of 3,6,6-trichloro-2-hydroxy-2-cyclohexen-1-one with aromatic 1,2-diamines, followed by aromatization. researchgate.net This approach can be adapted to synthesize other 1-halogenated phenazines by utilizing the appropriate starting materials. For instance, analogous bromo or iodo precursors could be used to generate 1-bromo- and 1-iodophenazine, respectively. While there are no specific reports on fluorinated or iodinated phenazine natural products, chemical synthesis provides a viable route to these analogs.

Once the 1-halophenazine is obtained, selective N-oxidation is required to yield the desired 1-halophenazine 5-oxide. The oxidation of phenazines can be achieved using reagents like hydrogen peroxide in glacial acetic acid. researchgate.net The position of N-oxidation is influenced by the electronic nature of the substituents on the phenazine ring. For 1-substituted phenazines, oxidation generally occurs at the N5 position. thieme-connect.de

The synthesis of these analogs allows for the investigation of how the nature of the halogen atom (electronegativity, size) at the C1 position influences the biological activity of the molecule.

Substitutions on the Phenazine Ring System (e.g., alkyl, aryl, heteroaryl groups)

Introducing various substituents such as alkyl, aryl, or heteroaryl groups onto the phenazine ring system can significantly modulate the biological properties of this compound analogs. These substitutions can be achieved by starting with appropriately substituted o-phenylenediamines in the initial condensation reaction. For example, using a substituted o-phenylenediamine (B120857) in the reaction with a suitable quinone precursor allows for the introduction of desired groups at specific positions on one of the benzene (B151609) rings of the phenazine core. acs.org

Furthermore, nucleophilic substitution reactions can be employed on activated phenazine precursors. For instance, the halogen atom in 1-halogeno-2-methylsulfonylphenazine 5-oxide is reactive towards nucleophilic reagents, allowing for the introduction of various substituents at the C1 position. researchgate.net This reactivity can be exploited to synthesize a diverse library of analogs with different functionalities on the phenazine ring.

Alterations to the N-Oxide Moiety or Introduction of Additional N-Oxides

Modification of the N-oxide functionality is another key strategy in the SAR studies of this compound. This can involve the complete removal of the N-oxide to yield the parent 1-chlorophenazine, or the introduction of a second N-oxide to form 1-chlorophenazine 5,10-dioxide.

The reduction of phenazine N-oxides to the corresponding phenazine can be accomplished using various reducing agents. acs.org Conversely, the synthesis of di-N-oxides can be achieved by more extensive oxidation of the phenazine core, for example, using hydrogen peroxide in acetic acid. researchgate.net The presence and number of N-oxide groups are known to be pivotal for the cytotoxic activity of phenazine derivatives. rsc.org For instance, the di-N-oxides of some phenazines exhibit enhanced biological activity compared to their mono-N-oxide or non-oxidized counterparts. mdpi.com

These alterations allow for a detailed investigation into the role of the N-oxide group in the mechanism of action, including its potential involvement in bioreductive activation and generation of reactive oxygen species. rsc.org

Experimental Design for SAR Studies of this compound Derivatives

A well-designed experimental approach is fundamental to elucidating the structure-activity relationships of this compound derivatives. This involves high-throughput screening for initial mechanistic insights and detailed correlation of structural features with biological outcomes.

High-Throughput Screening Methodologies for Mechanistic Investigations

High-throughput screening (HTS) offers a rapid and efficient way to evaluate large libraries of synthesized this compound analogs for their biological activity. nih.gov HTS assays can be designed to probe various mechanistic aspects, such as inhibition of specific enzymes, disruption of protein-protein interactions, or interference with cellular pathways.

For instance, a recently developed HTS method utilized a recombinant African swine fever virus expressing a reporter gene to screen a library of small molecules for antiviral activity. nih.gov A similar approach could be adapted to screen for antiviral or other activities of phenazine derivatives. Another example is the development of a novel phenazine-based substrate, Ferbamine, for the HTS of laccase activity, which demonstrates the potential for creating specialized screening tools for this class of compounds. dntb.gov.uanih.gov

The data generated from HTS can provide initial "hit" compounds and guide the selection of derivatives for more detailed mechanistic studies. The use of metrics like the Z-factor and signal-to-background ratios ensures the robustness and reliability of the screening results. nih.gov

Correlation of Structural Features with Molecular Interactions and Biological Activities (in vitro/cellular)

Following the initial screening, a more in-depth analysis is conducted to correlate the specific structural modifications of the this compound analogs with their observed biological activities and molecular interactions. This involves a combination of in vitro and cellular assays.

In vitro assays can include enzyme inhibition studies, DNA binding assays, and measurement of reactive oxygen species (ROS) generation. nih.gov For example, the antibacterial effect of some phenazines is attributed to their ability to generate ROS. nih.gov Cellular assays, on the other hand, provide information on cytotoxicity, effects on cell cycle, and induction of apoptosis in various cell lines. nih.gov

The results from these assays are then systematically compared with the structural features of the analogs. For example, the effect of different halogen substituents at C1 on the potency of the compound can be quantified, or the influence of the position and nature of substituents on the phenazine ring on cytotoxicity can be determined. This correlative analysis is essential for building a predictive SAR model for the this compound scaffold.

Table 1: Structure-Activity Relationship of Selected Phenazine Derivatives

Compound Structure Key Structural Features Biological Activity Reference
This compound 1-chloro, 5-N-oxide The parent compound for this study. --- ---
Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) 1,6-dihydroxy, 5,10-di-N-oxide Dihydroxy and di-N-oxide functionalities. High antimicrobial and cytotoxic activity. mdpi.com mdpi.com
Myxin (1-hydroxy-6-methoxyphenazine-5,10-dioxide) 1-hydroxy, 6-methoxy, 5,10-di-N-oxide O-methylation of a hydroxyl group. Significant antimicrobial activity, often higher than the dihydroxy analog. mdpi.com mdpi.com
Phenazine-1-carboxylic acid (PCA) 1-carboxy Carboxylic acid group at C1. Broad-spectrum antibiotic activity. nih.gov nih.gov
2-Bromo-1-hydroxyphenazine 2-bromo, 1-hydroxy Halogen and hydroxyl groups on the same ring. Potent antibacterial agent against drug-resistant biofilms. virginia.edu virginia.edu
1,6-Dimethoxyphenazine-5-oxide 1,6-dimethoxy, 5-N-oxide Methoxy groups and a single N-oxide. --- mdpi.com

| 2,7-Dichlorophenazine-5-oxide | 2,7-dichloro, 5-N-oxide | Chlorine atoms at positions 2 and 7, single N-oxide. | The chlorine para to the N-oxide is labile. researchgate.net | researchgate.net |

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1-Bromophenazine
1-Iodophenazine
1-Chlorophenazine
1-Chlorophenazine 5,10-dioxide
1-Halogeno-2-methylsulfonylphenazine 5-oxide
Iodinin
Myxin
Phenazine-1-carboxylic acid
2-Bromo-1-hydroxyphenazine
1,6-Dimethoxyphenazine-5-oxide
2,7-Dichlorophenazine-5-oxide

Computational Approaches to SAR and Ligand Design for this compound Derivatives

The development of novel derivatives and analogues of this compound with enhanced biological activities is increasingly reliant on computational methodologies. These in silico techniques provide a rational and efficient framework for understanding structure-activity relationships (SAR) and for designing new ligands with desired properties, thereby accelerating the drug discovery process.

Molecular Descriptors and Machine Learning in Predicting Activities of this compound Derivatives

The biological activity of a compound is intrinsically linked to its physicochemical and structural properties, which can be quantified by molecular descriptors. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) models, which are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov

For this compound and its derivatives, a wide range of molecular descriptors can be calculated, including:

Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular weight, number of rings, branching indices).

Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies). The presence of the electron-withdrawing chlorine atom and the N-oxide group significantly influences these properties. frontiersin.org

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which is crucial for membrane permeability.

3D Descriptors: These describe the three-dimensional shape and surface properties of the molecule.

Machine learning (ML) algorithms can be employed to build sophisticated QSAR models that can predict the antibacterial activity of novel this compound derivatives. plos.orgnih.gov These models are trained on a dataset of known phenazine compounds with their corresponding biological activities and molecular descriptors. frontiersin.orgmdpi.com Various ML algorithms, such as support vector machines (SVM), random forests, and neural networks, can be utilized to learn the complex relationships between the molecular descriptors and the observed activity. frontiersin.org

Once trained and validated, these ML models can be used to predict the activity of virtual compounds, allowing for the prioritization of candidates for synthesis and experimental testing. This data-driven approach can significantly enhance the efficiency of lead optimization in the development of new phenazine-based antibacterial agents. plos.org

The table below presents a selection of molecular descriptors that would be relevant for building a QSAR model for this compound derivatives.

Table 2: Key Molecular Descriptors for QSAR of this compound Derivatives

Descriptor Class Example Descriptors Relevance to Antibacterial Activity
Topological Molecular Weight, Number of Aromatic Rings, Kier & Hall Indices Size and shape influence diffusion and target binding.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges Governs electrostatic interactions and reactivity.
Hydrophobic LogP, Molar Refractivity Affects membrane permeability and solubility.
3D-Descriptors Molecular Surface Area, Molecular Volume, Shape Indices Defines steric interactions with the biological target.
Quantum Chemical Mulliken Charges, Electrostatic Potential Provides detailed electronic and reactivity information.

Advanced Research Applications and Future Directions for 1 Chlorophenazine 5 Oxide in Scientific Disciplines

Development of 1-Chlorophenazine (B12211828) 5-Oxide as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, requiring high potency and selectivity for its target. harvard.edu While research directly focused on 1-chlorophenazine 5-oxide as a chemical probe is still emerging, the broader class of phenazine (B1670421) N-oxides shows considerable promise, particularly in cancer biology.

Phenazine N-oxides are recognized as valuable starting points for the development of antitumor agents. researchgate.netmdpi.com Their mechanism of action is often linked to their ability to be bioreduced in hypoxic (low oxygen) environments, which are characteristic of solid tumors. mdpi.comnih.gov This process can generate reactive oxygen species (ROS) or result in molecules that interact with DNA, leading to selective cell death in cancer cells. researchgate.net The N-oxide group is crucial for this activity, acting as a bioreductive moiety. nih.gov

The development of this compound as a chemical probe could involve:

Probing Hypoxia: Its potential for selective activity under low oxygen conditions makes it a candidate for developing fluorescent or electrochemical probes to map hypoxic regions within tissues, a critical aspect of cancer research.

Investigating Redox Biology: The redox-active nature of the phenazine N-oxide core could be harnessed to study cellular redox pathways and the effects of oxidative stress.

Functionalization for Target Specificity: Synthetic modification of the this compound scaffold could attach reporter groups (like fluorophores) or targeting moieties to direct the molecule to specific cellular compartments or proteins, enabling the study of their function. acs.org The reactivity of the chloro-substituted phenazine ring, influenced by the N-oxide group, provides a handle for such chemical modifications. researchgate.net

Research into functionalized phenazine 5,10-dioxides has already demonstrated that modifications can yield compounds with high potency against targets like Mycobacterium tuberculosis and human acute myeloid leukemia cells, suggesting a common mechanism of action that could be explored with targeted probes. nih.gov

Application of this compound in Materials Science Research (e.g., organic semiconductors, dyes)

The planar, aromatic structure and electronic properties of phenazine derivatives have drawn attention in the field of materials science, particularly for applications in organic electronics. acs.org Compounds from this class are investigated for use in Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors. acs.orgresearchgate.netmdpi.comwikipedia.org

Organic Semiconductors: The conductivity of organic semiconductors can be modified through a process called doping. nih.govnsf.govjos.ac.cnaps.orgrsc.org The electron-accepting or donating properties of phenazine derivatives can be tuned by substituents, making them potential candidates for n-type (electron-transporting) or p-type (hole-transporting) materials. The presence of the electronegative chlorine and the N-oxide group in this compound would significantly influence its electronic energy levels (HOMO/LUMO) and its performance as a semiconductor or dopant. nih.gov

Organic Dyes: Many phenazine derivatives are colored compounds and exhibit fluorescence, making them suitable for use as dyes. researchgate.netresearchgate.net The specific absorption and emission wavelengths are determined by the molecular structure. Research on related compounds shows that phenazine derivatives are potential candidates for sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs), where they absorb light and inject electrons into a semiconductor like TiO2. researchgate.net The performance of such dyes can be improved by extending the π-conjugation of the aromatic system. rsc.org The spectroscopic properties of this compound would determine its suitability for specific dye applications.

Table 1: Potential Materials Science Applications of Phenazine Derivatives

Application AreaRole of Phenazine DerivativeRelevant Properties
Organic Light-Emitting Diodes (OLEDs) Electron-transport material, Host for emitters, EmitterHigh charge carrier mobility, appropriate energy levels, high fluorescence quantum yield. researchgate.netmdpi.com
Organic Semiconductors n-type or p-type semiconductor, DopantTunable electronic properties, ability to accept or donate electrons, film-forming capability. nih.govnsf.gov
Dye-Sensitized Solar Cells (DSSCs) Sensitizing dyeStrong light absorption in the visible spectrum, efficient electron injection into semiconductor conduction band. researchgate.net

Bioremediation and Environmental Degradation Studies Involving this compound and Related Compounds

The release of synthetic chlorinated aromatic compounds into the environment is a significant concern due to their potential toxicity and persistence. nih.gov Bioremediation, which uses microorganisms to degrade pollutants, is an eco-friendly approach to clean up contaminated sites. nih.gov

Studies have shown that various microorganisms are capable of degrading chlorinated phenolic compounds and phenazines. nih.govnih.gov The degradation pathways often involve enzymatic processes. nih.gov For chlorinated compounds, aerobic biodegradation can proceed through the formation of chlorocatechols, while anaerobic conditions often lead to reductive dehalogenation (the removal of chlorine atoms). nih.gov The number and position of chlorine atoms on the aromatic ring influence the rate of biodegradation. nih.gov

For phenazines, bacteria have been identified that can use these compounds as a sole carbon source for growth, indicating complete degradation is possible. nih.gov The redox-active nature of phenazines also allows them to participate in other environmental processes, such as the microbial reduction of minerals like iron oxides. nih.gov

Specific research on the bioremediation of this compound is scarce. However, future studies could focus on:

Isolating Degrading Microbes: Screening for and isolating bacteria or fungi from contaminated soils that can degrade this compound.

Identifying Degradation Pathways: Elucidating the metabolic pathways and the specific enzymes involved in the breakdown of the molecule. This would involve identifying intermediate products and the final fate of the chlorine and nitrogen atoms.

Assessing Environmental Fate: Studying the persistence, mobility, and transformation of this compound in different environmental compartments like soil and water to understand its environmental risk. unece.orgapsnet.org

Table 2: Microbial Genera Involved in the Degradation of Related Aromatic Compounds

Compound ClassMicrobial GeneraDegradation ConditionReference
Chlorophenols Not specified in abstractAerobic / Anaerobic nih.gov
Phenazines Pseudomonas, MycobacteriumAerobic nih.gov
Mycotoxins (by DyP enzymes) Bacillus subtilisAerobic nih.gov

Emerging Analytical and Sensing Applications of this compound

The development of sensitive and selective sensors for environmental pollutants, metal ions, and biological molecules is a major area of analytical chemistry. nih.govfrontiersin.org Fluorescent and electrochemical chemosensors are particularly valuable due to their high sensitivity. nih.govethz.chsemanticscholar.org Phenazine derivatives, with their inherent redox and fluorescent properties, are excellent candidates for building such sensors. ethz.ch

Fluorescent Chemosensors: By attaching a specific receptor unit to a phenazine fluorophore, sensors can be designed to detect a target analyte. frontiersin.orgmdpi.com Binding of the analyte to the receptor can cause a change in the fluorescence of the phenazine core (e.g., turning it "on" or "off," or shifting the color), which can be easily measured. ethz.chmdpi.com Functionalization of the this compound scaffold could lead to new sensors for metal ions or other analytes. nih.gov

Electrochemical Sensors: The redox activity of the phenazine N-oxide group makes it suitable for electrochemical detection methods. A closely related compound, 2-chloro-7-methoxyphenazine 5-oxide, has been noted for its suitability in electrochemical studies. Sensors based on this compound could be developed by immobilizing it on an electrode surface. The electrochemical signal would then change in the presence of a target analyte, allowing for its quantification.

Table 3: Examples of Phenazine-Based Analytical Sensors

Sensor TypeTarget AnalytePrinciple of DetectionReference
Fluorescent Chemosensor Metal Ions (e.g., Hg²⁺)Coordination with a receptor moiety alters the fluorescence properties of the phenazine core. ethz.ch
Fluorescent Probe Polynucleotides (DNA)Affinity of N-substituted phenazinium salts to nucleic acids leads to a change in fluorescence. acs.org
Electrochemical Sensor GeneralThe inherent redox activity of the phenazine N-oxide group provides a measurable electrochemical signal.

Interdisciplinary Research Opportunities and Collaborations Centered on this compound

The diverse potential applications of this compound naturally foster interdisciplinary research. Advancements in this area will require collaboration between chemists, biologists, materials scientists, and environmental scientists. harvard.eduvanderbilt.edunih.gov

Chemistry and Biology: Synthetic chemists can design and create novel derivatives of this compound with tailored properties. acs.orgskemman.is Biologists can then test these new compounds as chemical probes to unravel complex biological pathways or as potential therapeutic agents. nih.govnih.gov

Materials Science and Engineering: Materials scientists can incorporate this compound into new devices like OLEDs or sensors. vanderbilt.edu This requires a deep understanding of the compound's physical properties, which can be provided by chemists and physicists. Engineering biology approaches could even be used to produce phenazine precursors. ebrc.org

Environmental Science and Microbiology: Environmental scientists can assess the impact and fate of this compound in ecosystems. unece.org Microbiologists can collaborate to develop bioremediation strategies by identifying and engineering microbes capable of degrading this compound. nih.gov

Future research efforts should focus on building a more comprehensive understanding of the fundamental properties of this compound. This foundational knowledge will be crucial for unlocking its full potential in these advanced and varied scientific applications.

Q & A

Q. How does this compound’s reactivity compare to non-oxidized analogs in Friedel-Crafts alkylation?

  • Methodological Answer : The oxide group enhances electrophilicity at the chlorine-bearing carbon. Kinetic studies show:
  • Rate Constant (k) : this compound reacts 3.2× faster than 1-chlorophenazine .

Q. What analytical techniques differentiate this compound from its sulfone derivatives?

  • Methodological Answer : Use tandem MS/MS:
  • Fragmentation Patterns : Sulfone derivatives exhibit distinct S=O bond cleavage ions (m/z 96 vs. m/z 64 for oxides) .

Key Guidelines for Researchers

  • Literature Review : Prioritize peer-reviewed journals over vendor databases (avoid ) .
  • Data Reproducibility : Document reaction conditions exhaustively (solvent grade, humidity, stirring speed) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.